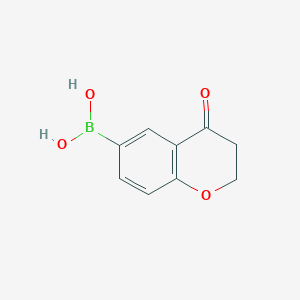![molecular formula C11H12ClN5 B15248522 6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 6623-32-1](/img/structure/B15248522.png)
6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a 2-chlorophenethyl group attached to the triazine ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chlorophenethylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature (0-5°C) to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorophenethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
科学研究应用
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of advanced materials such as polymers and resins with enhanced properties.
作用机制
The mechanism of action of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The compound’s ability to disrupt microbial cell membranes makes it effective as an antimicrobial agent.
相似化合物的比较
Similar Compounds
2-Chlorophenyl isocyanate: Another compound containing a 2-chlorophenyl group, but with different reactivity and applications.
4-Chlorophenol: A chlorinated phenol with distinct chemical properties and uses.
2-Chlorophenethyl bromide: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity.
Uniqueness
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure combined with the 2-chlorophenethyl group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
属性
CAS 编号 |
6623-32-1 |
|---|---|
分子式 |
C11H12ClN5 |
分子量 |
249.70 g/mol |
IUPAC 名称 |
6-[2-(2-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12ClN5/c12-8-4-2-1-3-7(8)5-6-9-15-10(13)17-11(14)16-9/h1-4H,5-6H2,(H4,13,14,15,16,17) |
InChI 键 |
UOVHNLPEBXOZEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC2=NC(=NC(=N2)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



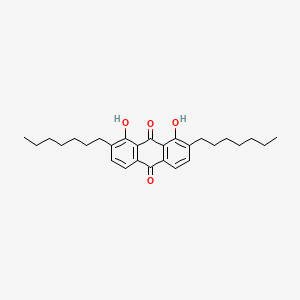
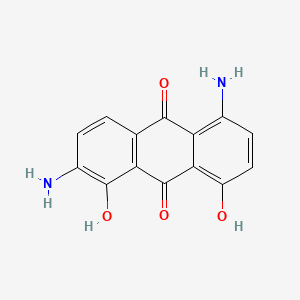
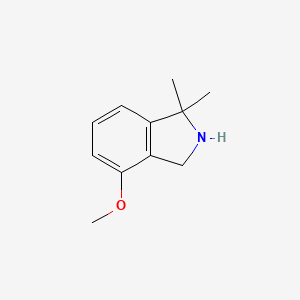
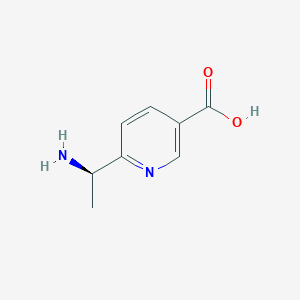

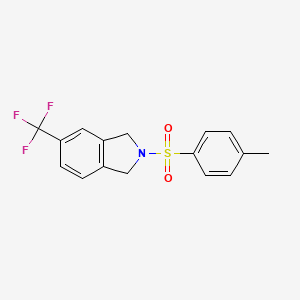

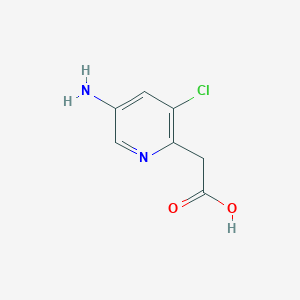
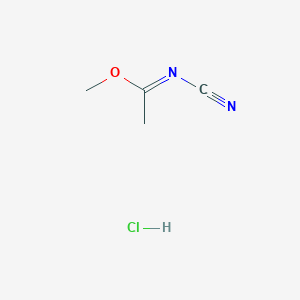
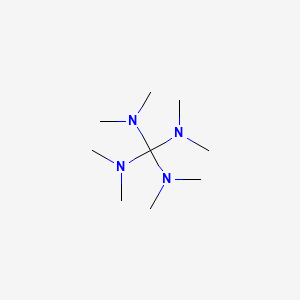
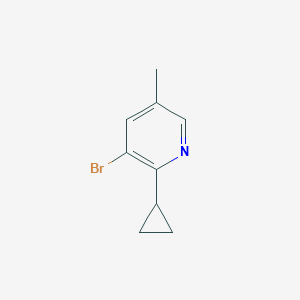
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
